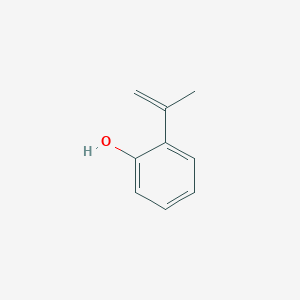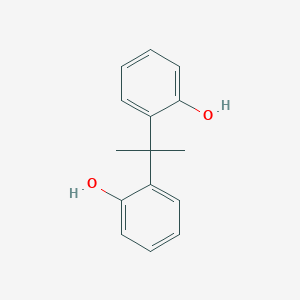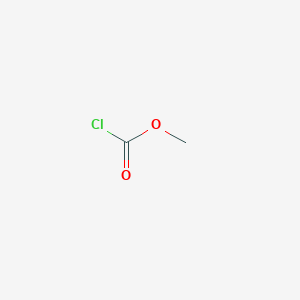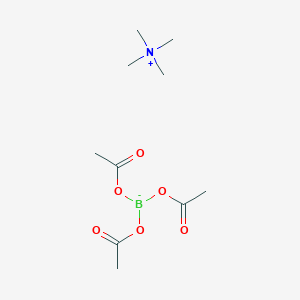
Triacetoxihidruro de tetrametilamonio
Descripción general
Descripción
Tetramethylammonium triacetoxyborohydride is an organometallic compound with the molecular formula (CH₃)₄N(CH₃CO₂)₃BH. It is a white crystalline solid that is soluble in non-polar solvents such as n-heptane and dichloromethane, but insoluble in water . This compound is primarily used as a selective reducing agent in various chemical reactions .
Aplicaciones Científicas De Investigación
Tetramethylammonium triacetoxyborohydride has a wide range of applications in scientific research. In chemistry, it is used as a reducing agent in organic synthesis . In biology and medicine, it is used in the synthesis of various bioactive compounds . In the industrial sector, it is used in the production of pharmaceuticals and fine chemicals . Its selective reducing properties make it a valuable tool in the synthesis of complex molecules .
Mecanismo De Acción
Target of Action
Tetramethylammonium triacetoxyborohydride is a selective reducing agent . Its primary targets are carbonyl compounds, specifically aldehydes and ketones .
Mode of Action
The compound interacts with its targets through a process known as the Saksena–Evans reduction . This is a diastereoselective reduction of β-hydroxy ketones to the corresponding anti-dialcohols . The reaction is thought to proceed through a 6-membered ring transition state . The intramolecular hydride delivery from the boron reducing agent forces the reduction to proceed from the opposite face of the chelating β-alcohol, thus determining the diastereoselectivity .
Biochemical Pathways
The Saksena–Evans reduction, facilitated by tetramethylammonium triacetoxyborohydride, affects the biochemical pathway of carbonyl compound reduction . The downstream effects include the production of anti-dialcohols from β-hydroxy ketones .
Result of Action
The result of the action of tetramethylammonium triacetoxyborohydride is the reduction of β-hydroxy ketones to anti-dialcohols . This can be used in the synthesis of several products, particularly the bryostatins .
Análisis Bioquímico
Biochemical Properties
Tetramethylammonium triacetoxyborohydride plays a significant role in biochemical reactions as a selective reducing agent. It interacts with various enzymes, proteins, and other biomolecules, facilitating reduction reactions. For instance, it is known to reduce carbonyl compounds to alcohols without affecting other functional groups. This selective reduction is crucial in studying specific biochemical pathways and reactions. The compound’s interaction with enzymes and proteins often involves the transfer of electrons, leading to the reduction of specific substrates .
Cellular Effects
Tetramethylammonium triacetoxyborohydride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cellular studies, it has been observed to affect the redox state of cells, thereby modulating signaling pathways that depend on the cellular redox environment. Additionally, the compound can influence gene expression by altering the activity of redox-sensitive transcription factors. These changes in gene expression can lead to variations in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation .
Molecular Mechanism
The molecular mechanism of action of tetramethylammonium triacetoxyborohydride involves its ability to act as a reducing agent. At the molecular level, it donates electrons to specific substrates, leading to their reduction. This process often involves the formation of transient intermediates, which are then further reduced to stable products. The compound’s ability to selectively reduce carbonyl groups while leaving other functional groups intact is attributed to its unique structure and reactivity. This selective reduction is essential for studying specific biochemical pathways and reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tetramethylammonium triacetoxyborohydride can change over time. The compound is relatively stable under inert conditions but can degrade when exposed to moisture or air. This degradation can lead to a decrease in its reducing ability, affecting the outcomes of biochemical reactions. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in redox-sensitive pathways. These temporal effects are crucial for designing experiments and interpreting results in biochemical research .
Dosage Effects in Animal Models
The effects of tetramethylammonium triacetoxyborohydride vary with different dosages in animal models. At low doses, the compound can selectively reduce specific substrates without causing significant toxicity. At higher doses, it can lead to adverse effects, including oxidative stress and cellular damage. These toxic effects are often dose-dependent and can vary between different animal models. Understanding the dosage effects is essential for designing safe and effective experiments involving this compound .
Metabolic Pathways
Tetramethylammonium triacetoxyborohydride is involved in various metabolic pathways, primarily those related to redox reactions. It interacts with enzymes and cofactors that facilitate the reduction of specific substrates. For instance, the compound can reduce carbonyl groups in metabolic intermediates, affecting the overall metabolic flux. These interactions can lead to changes in metabolite levels, influencing cellular metabolism and function .
Transport and Distribution
Within cells and tissues, tetramethylammonium triacetoxyborohydride is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments. Understanding the transport and distribution of this compound is crucial for studying its effects on cellular function and metabolism .
Subcellular Localization
Tetramethylammonium triacetoxyborohydride’s subcellular localization can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect the compound’s ability to interact with specific substrates and enzymes, influencing its overall biochemical activity .
Métodos De Preparación
Tetramethylammonium triacetoxyborohydride can be synthesized through the reaction of tetramethylammonium borohydride with acetic acid in benzene. The reaction is typically carried out under an inert atmosphere to prevent moisture from affecting the product . The compound can also be purified by washing with freshly distilled diethyl ether and drying overnight in a vacuum .
Análisis De Reacciones Químicas
Tetramethylammonium triacetoxyborohydride is known for its selective reducing properties. It is commonly used in reduction reactions, where it reduces carbonyl compounds to their corresponding alcohols. The compound is particularly useful in the reduction of aldehydes and ketones . Common reagents used in these reactions include acetic acid and benzene . The major products formed from these reactions are alcohols .
Comparación Con Compuestos Similares
Tetramethylammonium triacetoxyborohydride is similar to other borohydride compounds such as sodium triacetoxyborohydride and tetrabutylammonium borohydride . it is unique in its selective reducing properties and its solubility in non-polar solvents . Other similar compounds include sodium cyanoborohydride and tetraethylammonium borohydride . Compared to these compounds, tetramethylammonium triacetoxyborohydride offers better selectivity and efficiency in reduction reactions .
Propiedades
InChI |
InChI=1S/C6H9BO6.C4H12N/c1-4(8)11-7(12-5(2)9)13-6(3)10;1-5(2,3)4/h1-3H3;1-4H3/q-1;+1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSJBUUORJFGHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](OC(=O)C)(OC(=O)C)OC(=O)C.C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21BNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101346573 | |
| Record name | Tetramethylammonium triacetoxyborohydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109704-53-2 | |
| Record name | Tetramethylammonium triacetoxyborohydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methanaminium, N,N,N-trimethyl-, (T-4)-tris(acetato-κO)hydroborate(1-) (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is tetramethylammonium triacetoxyborohydride primarily used for in organic chemistry?
A1: Tetramethylammonium triacetoxyborohydride is a mild reducing agent mainly known for its ability to diastereoselectively reduce β-hydroxy ketones to their corresponding anti diols. [, , , ] This selectivity makes it a valuable tool in the synthesis of complex molecules with defined stereochemistry.
Q2: How does the structure of a β-hydroxy ketone influence the stereochemical outcome of the reduction with tetramethylammonium triacetoxyborohydride?
A2: Research suggests that α-alkyl substitution on the β-hydroxy ketone does not significantly impact the stereoselectivity of the reduction. [, ] High diastereoselectivity favoring the anti diol is generally observed, regardless of the substituent.
Q3: Can you elaborate on the mechanism by which tetramethylammonium triacetoxyborohydride achieves this diastereoselective reduction?
A3: The mechanism involves an acid-promoted ligand exchange where an acetate group from the triacetoxyborohydride anion is replaced by the substrate alcohol. [, ] This forms an intermediate, proposed to be an alkoxydiacetoxyborohydride, which then delivers the hydride internally to the ketone, leading to the anti diol.
Q4: Besides β-hydroxy ketones, what other functional groups can be targeted using tetramethylammonium triacetoxyborohydride?
A4: Tetramethylammonium triacetoxyborohydride has also been successfully employed in the stereoselective synthesis of anti aminoalkyl epoxides. [] This is achieved through the reductive amination of ketoepoxides derived from methyl glycidate.
Q5: The research mentions the use of tetramethylammonium triacetoxyborohydride in the context of synthesizing complex natural products. Could you provide an example?
A5: One example is the synthesis of kedarosamine, a carbohydrate found in the enediyne antitumor antibiotic kedarcidin. [, ] Tetramethylammonium triacetoxyborohydride was crucial for the diastereoselective reduction of a key ketone intermediate derived from D-threonine during the synthesis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfanyl]-1H-benzimidazole](/img/structure/B42982.png)
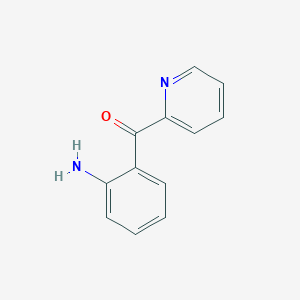
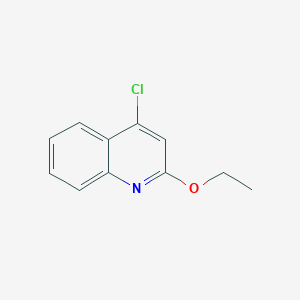
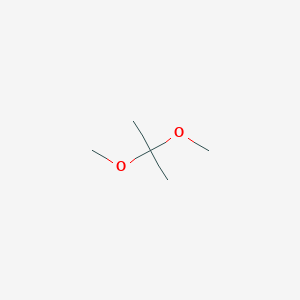
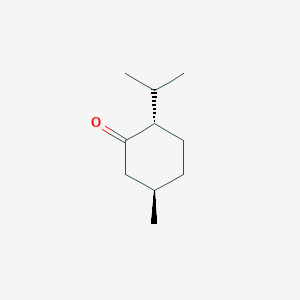
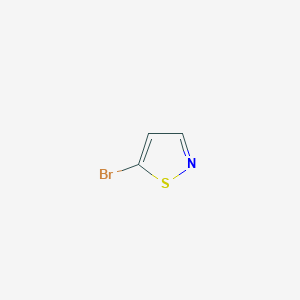
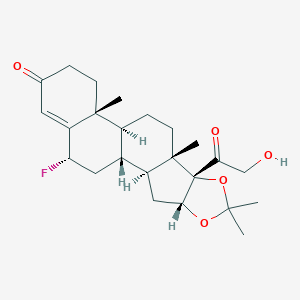

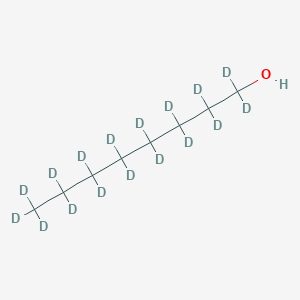
![Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]-](/img/structure/B43005.png)
